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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

Technical Support Center: Managing Outgassing
In EUV Lithography

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers and scientists working with triphenylsulfonium nonaflate (TPS-Nf)
as a photoacid generator (PAG) in EUV photoresists.

Troubleshooting Guide

This guide addresses common issues related to outgassing during EUV lithography
experiments involving triphenylsulfonium nonaflate.
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Problem / Observation

Potential Cause

Recommended Action

High Total Outgassing Signal

High Exposure Dose:
Increased EUV dosage leads
to more significant degradation
of the photoresist and PAG,

increasing outgassing.[1]

1. Verify and optimize the
exposure dose. Higher doses
may be necessary for certain
processes but can increase
outgassing and line edge
roughness.[1] 2. Correlate the
outgassing signal with the
dose-to-clear to find an optimal

balance.

High PAG Concentration: The
concentration of TPS-Nf
directly impacts the quantity of
outgassed byproducts, such as

benzene.[2]

1. Review the photoresist
formulation. If possible,
experiment with lower TPS-Nf
concentrations. 2. Ensure
uniform distribution of the PAG
within the polymer film.[3]

Residual Solvent: Solvents like
propylene glycol monomethyl
ether (PGME) or propylene
glycol methyl ether acetate
(PGMEA) remaining in the
resist film can contribute to

outgassing.[4]

1. Optimize the post-apply
bake (PAB) temperature and
time to effectively remove
residual casting solvent. 2.
Characterize solvent
outgassing by performing a
baseline measurement with
heating but without EUV

exposure.

Contamination of EUV Optics

Line-of-Sight Contamination:
Outgassed species,
particularly hydrocarbons, can
travel in the vacuum
environment and deposit on
nearby optics, reducing their

reflectivity.[5]

1. Implement a gas lock
system or differential pumping
to mitigate the flow of
contaminants from the wafer to
the optics.[5] 2. Ensure the
vacuum chamber has
adequate pumping speed to
quickly remove outgassed

molecules.[6]
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Vacuum Induced Outgassing:
The vacuum environment itself
can cause volatile components
to outgas even before EUV

exposure.[3]

1. Introduce a pump-down
delay (~2 minutes) after
loading the wafer into the
vacuum chamber before
moving it near the optics to

allow for initial vacuum-

induced outgassing to subside.

[3]

Inconsistent Results Between

Experiments

Environmental Factors:
Humidity and delay times
between exposure and post-
exposure bake (PEB) can
affect acid-driven deprotection

and subsequent outgassing.[4]

1. Control the ambient
environment where wafers are
stored and handled. Storing
samples under vacuum or in a
nitrogen-purged environment
can reduce environmental
effects.[4] 2. Standardize the
delay time between EUV
exposure and PEB to ensure

process repeatability.

Inadequate Background
Measurement: Failing to
subtract the background signal
from the system can lead to
inaccurate quantification of

resist-specific outgassing.[7]

1. Perform a background
measurement under identical
conditions (including EUV
exposure on a bare wafer)
without the photoresist.[6] 2.
Subtract the background
spectrum from the sample
spectrum to isolate the

outgassing from the resist.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary outgassing products from a photoresist containing

triphenylsulfonium nonaflate (TPS-Nf) during EUV exposure?

Al: The primary outgassing species originate from the decomposition of both the PAG and the

polymer matrix. For TPS-Nf, a significant byproduct is benzene, which results from the
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breakdown of the triphenylsulfonium cation.[2] Other fragments can be generated from the
nonaflate anion and the polymer backbone, depending on its chemical structure.

Q2: How does EUV radiation induce the decomposition of triphenylsulfonium nonaflate?

A2: EUV radiation (13.5 nm /92 eV) is primarily absorbed by the polymer matrix, not directly by
the PAG.[8] This absorption generates high-energy primary photoelectrons (~80 eV).[2] These
primary electrons then create a cascade of low-energy secondary electrons. It is these
secondary electrons that interact with the TPS-Nf molecules, leading to dissociative electron
attachment and subsequent decomposition to generate the acid and other byproducts.[8][9]

Q3: Does the photoresist film thickness influence the outgassing rate?

A3: For film thicknesses in the range of 50-125 nm, the distribution of outgassed species has
been found to have a negligible dependence on thickness.[2] However, the total outgassing
signal can be considered a bulk effect, so significant changes in thickness outside this range
may influence the results.[6]

Q4: What techniques are used to measure and identify outgassing species?

A4: The most common technique is Residual Gas Analysis (RGA), which uses a mass
spectrometer (typically a quadrupole mass spectrometer) to identify and quantify the volatile
species released during EUV exposure in a high-vacuum environment.[6][7] Other methods
include witness plate testing, where a sample mirror is exposed to the outgassing products and
later analyzed for contamination.[6]

Q5: How does the exposure dose quantitatively affect PAG degradation and outgassing?

A5: Outgassing and PAG degradation increase with higher EUV doses. In one study using an
ESCAP-type photoresist, a dose of 60 mJ/cm? resulted in a 30% loss of fluorine from the PAG
anion, indicating significant degradation during exposure.[1] Another study quantified the
efficiency of PAG reactions for TPS-Nf, finding that benzene outgassing accounted for 0.13
"PAG reactions" per EUV photon absorbed for every 1 wt% of TPS-Nf added to the resist.[2]

Quantitative Data Summary
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The following table summarizes key quantitative data related to outgassing from photoresists
containing triphenylsulfonium nonaflate under EUV exposure.

Parameter Value Photoresist System Source

0.13 "PAG reactions"

(benzene outgassing)

PAG Reaction HS-TBA polymer with
o per absorbed EUV [2]
Efficiency 4 wt% TPS-Nf
photon per 1 wt%
TPS-Nf
Energy per ~22.4 eV/outgassing HS-TBA polymer with 2]
Outgassing Event event TPS-Nf (HS-TBA-H)

Environmentally

PAG Degradation ~30% loss at 60 Stable Chemically ]
(Fluorine Loss) mJ/cm?2 Amplified Photoresist
(ESCAP)
Neutral Outgassing HS-TBA polymer with
~60 - 80 nm [2]
Escape Length TPS-Nf (HS-TBA-H)

Experimental Protocols

Protocol: Outgassing Measurement using Residual Gas
Analysis (RGA)

This protocol outlines a generalized procedure for measuring photoresist outgassing during
EUV exposure.

1. Sample Preparation:

e Spin-coat the photoresist containing triphenylsulfonium nonaflate onto a silicon wafer to
the desired thickness.

o Perform a post-apply bake (PAB) on a hotplate to remove residual solvent. The temperature
and time should be optimized for the specific resist formulation.

2. System Setup and Background Measurement:
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e Load a clean, uncoated silicon wafer into the vacuum test chamber.
e Pump the chamber down to a high vacuum base pressure (e.g., 1.0 x 10~° Pa).

o Perform a background RGA scan while irradiating the blank wafer with EUV light under the
same conditions intended for the sample. This establishes the baseline signal of the system.

[61[7]
3. Sample Measurement:
» Vent the chamber and replace the blank wafer with the photoresist-coated wafer.

o Pump the chamber down to the same base pressure. It is recommended to allow for a
stabilization period (~2 minutes) to mitigate initial vacuum-induced outgassing before
proceeding.[3]

o Expose a specific area of the wafer to EUV radiation (wavelength 13.5 nm).[7] The dose
should be controlled and monitored.

e During exposure, use the quadrupole mass spectrometer to continuously sample the
chamber atmosphere, recording the partial pressures of mass-to-charge ratios (m/z) from 1-
200 amu.

4. Data Analysis:

e Subtract the background RGA spectrum (from Step 2) from the sample RGA spectrum to
obtain the net outgassing signal from the photoresist.[7]

« |dentify the outgassed species by comparing the peaks in the mass spectrum to known
fragmentation patterns (e.g., m/z = 78 for benzene).

o Calculate the outgassing rate based on the difference in partial pressure, the known pumping
speed of the vacuum system, and the exposed area.[6]

Visualizations
EUV-Induced Outgassing Mechanism
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Caption: Logical flow of EUV photon absorption to TPS-Nf decomposition and outgassing.

Experimental Workflow for Outgassing Measurement
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Caption: Step-by-step experimental workflow for measuring photoresist outgassing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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